molecular formula C10H13FN2 B594963 5-Fluoro-2-(piperidin-1-yl)pyridine CAS No. 1287218-71-6

5-Fluoro-2-(piperidin-1-yl)pyridine

Cat. No.: B594963
CAS No.: 1287218-71-6
M. Wt: 180.226
InChI Key: MBKOZTCIBFWICF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-1-yl)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a versatile building block for the synthesis of more complex molecules. The piperidine ring is a fundamental heterocycle found in a vast number of biologically active compounds and approved pharmaceuticals . Piperidine-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects . The specific structure of this compound, which combines a fluorinated pyridine ring with a piperidine moiety, makes it a valuable scaffold for constructing potential drug candidates. For instance, structurally similar compounds featuring a fluoro-pyridine group linked to a piperidine ring have been investigated as potent and metabolically stable kynurenine monooxygenase (KMO) inhibitors, representing a potential therapeutic approach for conditions like Huntington's disease . Furthermore, such fluorinated piperidine derivatives are actively explored in the development of novel anticancer agents and other targeted therapies, as the introduction of fluorine atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . Researchers utilize this compound in the design and synthesis of novel molecules to explore new chemical space and develop candidates for various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKOZTCIBFWICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693202
Record name 5-Fluoro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-71-6
Record name 5-Fluoro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical characteristics of 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Technical Guide: 5-Fluoro-2-(piperidin-1-yl)pyridine

Executive Summary

This compound (CAS: 1287218-71-6) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry programs targeting CNS disorders and kinase inhibition.[1] Its structural core combines the metabolic robustness of a fluorinated pyridine with the solubilizing and steric properties of a piperidine ring.

This guide provides a definitive technical analysis of the compound’s physicochemical behavior, offering researchers a self-validating roadmap for its synthesis, purification, and handling.[1] Unlike generic datasheets, this document focuses on the causality behind its properties—explaining how the 5-fluoro substituent modulates basicity and lipophilicity—and provides actionable protocols for laboratory integration.[1]

Molecular Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position by a piperidine moiety and at the C5 position by a fluorine atom. This specific substitution pattern creates a "push-pull" electronic system that defines its reactivity and solubility.[1]

Table 1: Chemical Identity & Descriptors

PropertyDetail
IUPAC Name This compound
CAS Registry Number 1287218-71-6
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
SMILES FC1=CN=C(N2CCCCC2)C=C1
Structural Class 2-Aminopyridine derivative / Fluorinated heterocycle

Physicochemical Characteristics

Understanding the interplay between the electron-donating piperidine and the electron-withdrawing fluorine is critical for predicting the compound's behavior in biological assays and formulation.[1]

Electronic Properties & pKa
  • Basicity Center: The piperidine nitrogen is not the basic center.[1] Its lone pair is delocalized into the pyridine ring (resonance), rendering it planar and non-basic.[1] The pyridine nitrogen (N1) is the proton acceptor.

  • The Fluorine Effect: Unsubstituted 2-(piperidin-1-yl)pyridine has a pKa of ~6.8 (more basic than pyridine due to resonance donation).[1] However, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the ring nitrogen.[1]

  • Net Result: The predicted pKa of this compound is ~5.8 – 6.0 .[1]

    • Implication: At physiological pH (7.4), the molecule exists primarily in its neutral form, facilitating membrane permeability.

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~2.5 ± 0.3.[1][2]

  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL) at neutral pH.[1] Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.[1]

    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

    • Protocol Note: For stock solutions, dissolve in 100% DMSO to 10 mM before diluting into aqueous buffers to prevent precipitation.

Thermal Properties
  • Physical State: Typically isolated as a low-melting solid or viscous oil .[1]

  • Boiling Point: Predicted >280°C (at 760 mmHg).[1]

  • Stability: The C–F bond is metabolically stable and resistant to hydrolysis.[1] The molecule is stable under standard ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the piperidine ring over long periods.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for generating this scaffold is the SₙAr reaction of 2-chloro-5-fluoropyridine with piperidine.[1] This route is preferred over Buchwald-Hartwig coupling due to lower cost and the absence of transition metal impurities.[1]

Reaction Scheme Visualization

SynthesisWorkflow Start Raw Materials: 2-Chloro-5-fluoropyridine + Piperidine Condition Reaction Conditions: K2CO3 (2.0 eq) DMF, 90°C, 12h Start->Condition Mix Intermediate Meisenheimer Complex Condition->Intermediate Heat Product Crude Product: This compound Intermediate->Product -HCl Purification Purification: Flash Column (Hex/EtOAc) Product->Purification Extract Final Pure API/Intermediate (>98% Purity) Purification->Final Isolate

Figure 1: Standard SₙAr synthetic pathway for this compound.

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Piperidine (1.2 eq).

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3]

    • Checkpoint: The starting chloride is UV active.[1] The product will be more polar (lower R_f) and may fluoresce differently.

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes.

Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Look for three distinct aromatic signals.[1]

      • δ ~8.0 ppm (d, 1H, H-6): Doublet due to coupling with Fluorine.[1]

      • δ ~7.2 ppm (m, 1H, H-4):[1] Multiplet due to coupling with F and H-3.

      • δ ~6.6 ppm (dd, 1H, H-3): Shielded by the amino group.[1]

    • Piperidine Ring:

      • δ ~3.5 ppm (m, 4H): Alpha-protons (adjacent to N).[1]

      • δ ~1.6 ppm (m, 6H): Beta and Gamma protons.[1]

  • ¹⁹F NMR:

    • Expect a single signal around -135 to -145 ppm .[1] This is the definitive check for the presence of the fluorine atom.[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Mass: [M+H]⁺ = 181.1 .[1]

  • Pattern: A clean single peak is expected.[1] If 2-chloro-5-fluoropyridine remains, a peak at 132/134 (Cl isotope pattern) will be visible.[1]

QC Decision Logic

QC_Logic Sample Isolated Sample LCMS Run LC-MS Sample->LCMS MassCheck Mass = 181.1? LCMS->MassCheck NMR Run 1H & 19F NMR MassCheck->NMR Yes Fail RE-PURIFY MassCheck->Fail No (Wrong Product) PurityCheck Aromatic Region Clean? NMR->PurityCheck Pass RELEASE BATCH PurityCheck->Pass Yes PurityCheck->Fail No (Impurities)

Figure 2: Quality Control Decision Tree for batch release.

Handling, Safety, and Stability

  • Storage: Store in a tightly sealed container at 2–8°C . While the fluoropyridine core is stable, the amine functionality can absorb CO₂ from the air over time.[1]

  • Safety: Treat as a potential irritant.[1][5] Piperidine derivatives can cause skin and eye irritation.[1][5][6] Use standard PPE (gloves, goggles, lab coat).

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and strong acids (which will protonate the pyridine and alter solubility).

References

  • Synblock Chemical Data. (2024). Product Datasheet: this compound (CAS 1287218-71-6).[1][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperidine.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] Piperidine Properties and NMR Spectra.[1][2][6][7] Retrieved from [1]

  • ResearchGate. (2024).[1] Synthesis of 2-amino-5-fluoropyridine derivatives.[1][8][7] Retrieved from [1][9]

Sources

Predicting the Mechanism of Action for 5-Fluoro-2-(piperidin-1-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 5-Fluoro-2-(piperidin-1-yl)pyridine for Mechanistic Insights

The compound this compound represents a compelling scaffold for drug discovery. Its constituent parts—a fluorinated pyridine ring and a piperidine moiety—are prevalent in a multitude of pharmacologically active agents, suggesting a high potential for biological activity.[1][2] The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[3] The piperidine ring, a common feature in central nervous system (CNS) active compounds and other therapeutic classes, offers a versatile anchor for molecular interactions.[4]

Given the novelty of this specific compound and the absence of established biological data, predicting its mechanism of action requires a systematic and multi-faceted approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the therapeutic potential and molecular targets of this compound. We will traverse a logical progression from computational predictions to rigorous experimental validation, ensuring a self-validating and scientifically sound investigation.

Part 1: In Silico Prediction – Building a Virtual Hypothesis

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate testable hypotheses about the compound's biological targets and pathways.[5][6] This in silico approach is a cost-effective and rapid method to narrow down the vast landscape of potential molecular interactions.[4]

Target Prediction through Molecular Similarity and Substructure Analysis

The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. By screening databases of known bioactive compounds, we can identify molecules with structural homology to this compound and infer potential targets.

Experimental Protocol: Similarity-Based Virtual Screening

  • Compound Representation: Generate a 2D and 3D representation of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Choose relevant chemical databases for screening, such as ChEMBL, PubChem, and DrugBank.

  • Similarity Metrics: Employ Tanimoto coefficient or other similarity indices to compare the fingerprint of the query molecule against the database entries.

  • Target Prioritization: Analyze the primary targets of the top-scoring similar compounds to create a preliminary list of potential targets for this compound.

Structure-Based Target Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes.[7] This technique is particularly useful when a high-resolution 3D structure of a potential target is available.[8][9]

Experimental Protocol: Molecular Docking Simulation [10]

  • Target Preparation: Obtain the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]

  • Ligand Preparation: Optimize the 3D structure of this compound to its lowest energy conformation.

  • Docking Simulation: Utilize docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the target protein.[9]

  • Analysis of Results: Evaluate the docking scores and visualize the protein-ligand interactions to assess the plausibility of the binding mode. Lower binding energy values typically indicate a more favorable interaction.[9]

Ligand-Based Prediction: Pharmacophore Modeling and QSAR

When a target's 3D structure is unknown, ligand-based methods become invaluable.[12] Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[1][13] Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the physicochemical properties of compounds with their biological activities.[14][15][16]

Experimental Protocol: Pharmacophore Model Development [17]

  • Training Set Selection: Compile a set of structurally diverse molecules with known activity against a suspected target class.

  • Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active compounds.

  • Model Generation and Validation: Generate a 3D pharmacophore model and validate its predictive power using a test set of compounds with known activities.

Experimental Protocol: QSAR Model Development [18]

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogs of this compound.

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the descriptors with biological activity.

  • Model Validation: Validate the QSAR model's predictive ability using internal and external validation techniques.

cluster_InSilico In Silico Prediction Workflow Start This compound Similarity Similarity & Substructure Search Start->Similarity Docking Molecular Docking Start->Docking Pharmacophore Pharmacophore Modeling Start->Pharmacophore QSAR QSAR Analysis Start->QSAR Hypothesis Hypothesized Targets & Pathways Similarity->Hypothesis Docking->Hypothesis Pharmacophore->Hypothesis QSAR->Hypothesis

Caption: In Silico Prediction Workflow for Target Identification.

Part 2: In Vitro Target Identification and Validation – From Hypothesis to Evidence

The hypotheses generated from in silico studies must be rigorously tested through in vitro experiments to identify the direct molecular targets of this compound.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[19][20]

Experimental Protocol: Affinity Chromatography [21]

  • Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and a biotin tag.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

cluster_Affinity Affinity Chromatography Workflow Probe Synthesize Biotinylated Probe Immobilize Immobilize on Beads Probe->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify by Mass Spectrometry Elute->Identify

Caption: Affinity Chromatography Workflow for Target Pull-down.

Proteomics-Based Approaches

Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by observing changes in their stability upon ligand binding.

Experimental Protocol: DARTS

  • Cell Lysate Treatment: Treat cell lysates with varying concentrations of this compound.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as pronase.

  • SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

  • Band Identification: Identify protein bands that show increased resistance to proteolysis in the presence of the compound.

  • Mass Spectrometry: Excise the protected protein bands and identify them by mass spectrometry.

Part 3: In Vitro Functional Assays – Characterizing the Biological Response

Once a putative target is identified, the next crucial step is to confirm that the interaction between this compound and its target translates into a measurable biological effect at the cellular level.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the compound's effect on cell proliferation and health.[22][23]

Experimental Protocol: MTT/XTT Assay [2][24]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[22]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

AssayPrincipleEndpoint
MTT Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases.[23]Colorimetric measurement of insoluble formazan.
XTT Reduction of XTT to a water-soluble formazan product.[22]Colorimetric measurement of soluble formazan.
Signaling Pathway Analysis

Western blotting is a key technique to investigate whether the compound modulates specific signaling pathways downstream of the identified target.[25][26][27]

Experimental Protocol: Western Blotting [28]

  • Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract proteins.[26]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms). Subsequently, incubate with a labeled secondary antibody.[28]

  • Detection: Detect the protein bands using chemiluminescence or fluorescence imaging.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Gene Expression Analysis

Quantitative real-time PCR (qPCR) can be used to measure changes in the expression of genes that are regulated by the target pathway.[29][30][31][32]

Experimental Protocol: qPCR [33]

  • RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and reverse transcribe it into cDNA.[30]

  • qPCR Reaction: Set up a qPCR reaction using the cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification curves to determine the relative changes in gene expression, often normalized to a housekeeping gene.

Part 4: In Vivo Validation – Assessing the Mechanism in a Whole Organism

The final and most critical phase of mechanism of action prediction is to validate the findings in a relevant animal model.[34][35][36][37] This step provides essential information on the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system.[38]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the time course of drug concentration (PK) with the pharmacological effect (PD) to establish a dose-response relationship.[39][40][41][42][43]

Experimental Protocol: In Vivo PK/PD Study

  • Animal Model Selection: Choose an appropriate animal model that is relevant to the predicted therapeutic area.[35]

  • Dosing and Sampling: Administer this compound to the animals at various dose levels and collect blood and tissue samples at different time points.

  • Bioanalysis: Measure the concentration of the compound in the collected samples using LC-MS/MS.

  • Pharmacodynamic Assessment: Measure relevant biomarkers or physiological endpoints that reflect the engagement of the target and the biological response.

  • Modeling: Use specialized software to model the PK/PD relationship and predict the optimal dosing regimen for achieving the desired therapeutic effect.

cluster_Validation Overall Mechanism of Action Prediction Workflow InSilico In Silico Prediction InVitroTarget In Vitro Target ID & Validation InSilico->InVitroTarget Hypothesis InVitroFunctional In Vitro Functional Assays InVitroTarget->InVitroFunctional Validated Target InVivo In Vivo Validation InVitroFunctional->InVivo Cellular Activity MoA Mechanism of Action Elucidated InVivo->MoA In Vivo Efficacy

Caption: A systematic workflow for MoA prediction.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but achievable endeavor. By following a structured and iterative process of in silico prediction, in vitro validation, and in vivo confirmation, researchers can systematically unravel its biological function. This guide provides a robust framework to not only identify the molecular targets but also to understand the downstream consequences of their modulation, ultimately paving the way for the development of new and effective therapeutics.

References

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  • Rifai, E., & Ronsisvalle, S. (2025). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2883, 1-16. [Link]

  • Rifai, E., & Ronsisvalle, S. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2883. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Zhang, Y., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Kaya, M. A., & Sarikaya, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 539-556. [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • Sahu, V. K., et al. (2022). Quantitative structure–activity relationship-based computational approaches. Journal of Applied Biology & Biotechnology, 10(4), 1-12. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • He, J., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6359-6370. [Link]

  • Seidel, T., et al. (2023). Pharmacophore modeling: advances and pitfalls. Journal of Computer-Aided Molecular Design, 37(1), 1-14. [Link]

  • Frontiers in Pharmacology. (2023). Editorial: Application of PKPD modeling in drug discovery and development. Frontiers in Pharmacology, 14, 1284567. [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • EUPATI. (n.d.). Animal models. EUPATI Toolbox. [Link]

  • van der Graaf, P. H., & Benson, N. (2011). PK/PD modelling and simulations: utility in drug development. European Journal of Pharmaceutical Sciences, 42(1-2), 15-21. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC, 13(2), 230-236. [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • Symeres. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • University of Florida. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • Liau, B. B., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 131-151. [Link]

  • Henrik's Lab. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]

  • University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]

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Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Fluoro-2-(piperidin-1-yl)pyridine, a key intermediate and building block in contemporary drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is elucidated to empower users with a deep understanding of the analytical workflows.

Introduction: The Analytical Imperative for this compound

This compound (CAS 1287218-71-6) is a heterocyclic compound incorporating a fluorinated pyridine ring and a piperidine moiety.[1] Its structural motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its role in the synthesis of potential therapeutic agents, the ability to accurately quantify this compound in various matrices—from reaction mixtures to biological samples—is paramount. This ensures the purity of intermediates, the quality of final active pharmaceutical ingredients (APIs), and enables pharmacokinetic and metabolic studies. This document outlines three distinct, yet complementary, analytical methods for its quantification.

Physicochemical Properties & Analytical Considerations

Before delving into specific protocols, understanding the inherent properties of this compound is crucial for methodological design.

  • Molecular Formula: C₁₀H₁₃FN₂[1]

  • Molecular Weight: 180.22 g/mol [1]

  • Structure: A basic compound due to the presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring). This basicity is a key consideration for chromatographic separation, particularly in HPLC.

  • UV Absorbance: The pyridine ring provides a chromophore, making UV detection a viable quantification strategy.

  • Volatility: The compound is expected to have sufficient volatility for gas chromatography analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This is the workhorse method for the analysis of many pharmaceutical compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The basic nature of this compound necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Rationale for Method Selection: HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for purity assessment and quantification in relatively clean sample matrices.

Protocol: RP-HPLC-UV Quantification

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)The buffer controls the pH to ensure consistent ionization of the analyte, leading to a stable retention time and symmetrical peak shape.
Mobile Phase B AcetonitrileThe organic modifier elutes the analyte from the C18 column.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutesA gradient elution allows for efficient separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detection 260 nmThe pyridine ring is expected to have significant absorbance at this wavelength.

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (70% A / 30% B).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilutions for Calibration Curve B->C E Inject Standards & Samples C->E D Prepare & Filter Sample D->E F Chromatographic Separation E->F G UV Detection at 260 nm F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase. The mass spectrometer then fragments the analyte and detects the resulting ions, providing both qualitative and quantitative information.

Rationale for Method Selection: GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of volatile compounds and for impurity profiling.

Protocol: GC-MS Quantification

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Helium (carrier gas).

  • Methanol or Ethyl Acetate (GC grade).

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp ensures good separation of the analyte from any impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Acquisition Full Scan (m/z 40-300) for qualitative analysis; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial identification, while SIM mode provides higher sensitivity for quantification.

Predicted Mass Spectrum and SIM Ions:

  • Molecular Ion (M⁺): m/z 180

  • Potential Fragments: Loss of piperidine, fluorine, or parts of the piperidine ring.

  • Proposed SIM Ions for Quantification: m/z 180 (molecular ion), and a characteristic fragment ion (e.g., m/z 124, corresponding to the fluoropyridine moiety after loss of C₅H₁₀).

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution in Volatile Solvent B Prepare Calibration Standards A->B C Prepare Sample Solution A->C D Inject into GC B->D C->D E Vaporization & Separation D->E F MS Detection (Scan or SIM) E->F G Extract Ion Chromatograms F->G H Construct Calibration Curve G->H I Quantify Sample H->I

Caption: Workflow for GC-MS analysis.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique offers the pinnacle of sensitivity and selectivity. It couples HPLC for separation with tandem mass spectrometry for detection. The first mass spectrometer selects the parent ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer detects specific fragment ions. This process, known as Selected Reaction Monitoring (SRM), is highly specific and minimizes interferences from the sample matrix.

Rationale for Method Selection: LC-MS/MS is the method of choice for quantifying low concentrations of analytes in complex matrices, such as plasma, urine, or tissue homogenates.[3][4]

Protocol: LC-MS/MS Quantification

Instrumentation and Consumables:

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

LC and MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a fast gradient depending on sample complexity
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar and basic compounds. Positive mode will detect the protonated molecule [M+H]⁺.
SRM Transition Precursor Ion (Q1): m/z 181.1 [M+H]⁺
Product Ion (Q3): A stable, high-intensity fragment ion (to be determined by infusion and fragmentation experiments).

Standard and Sample Preparation:

  • Stock and Working Standards: Prepared similarly to the HPLC method, but in an LC-MS compatible solvent.

  • Sample Preparation (for biological samples):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Inject the supernatant.[3]

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use an appropriate SPE cartridge.

Method Validation and System Suitability

For all methods, validation should be performed according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

System Suitability: Before each analytical run, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include retention time repeatability, peak area precision, and theoretical plates.

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The RP-HPLC-UV method is suitable for routine analysis and purity checks. The GC-MS method offers an alternative for volatile impurity profiling. The LC-MS/MS method provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications. Each protocol is designed to be a robust starting point for method development and validation in your laboratory.

References

  • Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal - Protocols.io. (2023). Available at: [Link]

  • Analytical Method Development and Validation of Glipizide to Determine Residual solvents by head Space-Gas Chromatography - Research Journal of Pharmacy and Technology. (2018). Available at: [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed. (2001). Available at: [Link]

  • Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (2008). Available at: [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Available at: [Link]

  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma - CentAUR. (2018). Available at: [Link]

  • Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography - PubMed. (1986). Available at: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (2022). Available at: [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Available at: [Link]

  • Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed - NIH. (2008). Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]

  • NLX-204 - Wikipedia. (2026). Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Available at: [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (2022). Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026). Available at: [Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC. (2015). Available at: [Link]

  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC - NIH. (2008). Available at: [Link]

  • 5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Available at: [Link]

  • 3-Fluoro-5-piperidin-1-ylsulfonylpyridine | C10H13FN2O2S | CID 62039261 - PubChem. (2026). Available at: [Link]

  • 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - CAS Common Chemistry. (n.d.). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility issues with 5-Fluoro-2-(piperidin-1-yl)pyridine in experimental assays. As direct empirical data on this specific compound's solubility is limited, this document synthesizes established principles of medicinal chemistry and formulation science to provide a robust framework for systematic solubility enhancement.

Understanding the Molecule: Physicochemical Profile

This compound (C₁₀H₁₃FN₂, Mol. Weight: 180.22 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and a piperidine group.[1] While the parent piperidine is miscible with water, the introduction of the larger, more hydrophobic fluoropyridyl group is expected to significantly decrease aqueous solubility.[2][3] The basic nitrogen atoms in both the piperidine (pKa ≈ 11) and pyridine (pKa ≈ 5.2) rings suggest that the compound's solubility will be highly dependent on pH.[2]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₁₀H₁₃FN₂The carbon-rich structure suggests hydrophobic character.
Molecular Weight 180.22 g/mol [1]Moderate molecular weight, typical for small molecule drugs.
Predicted XLogP3-AA ~1.8 - 2.5Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility.
Key Functional Groups Pyridine, Piperidine, FluorineThe basic nitrogens offer a handle for pH-dependent solubility enhancement. The fluorine atom can increase hydrophobicity.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause?

A1: This is a classic solubility problem often encountered with hydrophobic compounds. The primary cause is the sharp decrease in the solvent's solvating power when a high-concentration DMSO stock is introduced into a predominantly aqueous environment. DMSO is an excellent organic solvent that can dissolve both polar and nonpolar substances, but its ability to keep your compound in solution diminishes significantly upon high dilution in water or buffer.[5][6]

Causality Explained:

  • High Stock Concentration: You have likely prepared a stock solution in 100% DMSO near its saturation point.

  • Solvent Shift: When you pipette a small volume of this DMSO stock into your aqueous buffer, the local concentration of DMSO at the point of addition is momentarily high, but it rapidly disperses. The compound molecules are then suddenly surrounded by water, a poor solvent for them, causing them to crash out of solution and form a precipitate.

  • Kinetic vs. Thermodynamic Solubility: The concentration you achieve immediately after dilution might be temporarily higher than the compound's true thermodynamic solubility in the final buffer composition. Over time, the system equilibrates, leading to precipitation.

Initial Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the "solvent shock" upon dilution.

  • Modify Dilution Technique: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first, mixing thoroughly, and then bringing it to the final volume. Better yet, add the stock solution to the vortexing buffer to ensure rapid and uniform dispersion.

Q2: How can I systematically optimize the solvent conditions to prevent precipitation? I've heard about co-solvents.

A2: Yes, using a co-solvent system is a standard and effective strategy. The goal is to create a final assay buffer that contains a small percentage of an organic solvent to maintain the solubility of your compound without significantly impacting the biological components of your assay.[6][7][8]

The Co-solvent Strategy:

The principle is to reduce the polarity of the aqueous buffer just enough to accommodate the hydrophobic compound.[6] DMSO is the most common co-solvent, but others like ethanol or polyethylene glycol (PEG) can also be used.

Workflow for Co-Solvent Optimization

Caption: Workflow for optimizing co-solvent concentration.

Experimental Protocol: Determining Maximum Tolerated Co-solvent Level

  • Assay Control: Run your assay (without the test compound) in the presence of increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO).

  • Measure Performance: Assess key assay parameters (e.g., enzyme activity, cell viability, signal-to-background ratio).

  • Identify Threshold: The highest percentage of co-solvent that does not significantly alter your assay's performance is your maximum tolerated level. For most cell-based assays, this is typically ≤1% DMSO.

Q3: My compound has basic nitrogens. Can I use pH to my advantage?

A3: Absolutely. This is a critical and often overlooked strategy for ionizable compounds. This compound has two basic nitrogen atoms. By lowering the pH of your buffer, you can protonate these nitrogens, forming a more soluble salt in situ.[9][10]

The pH Adjustment Strategy:

The solubility of a basic compound increases as the pH of the solution drops below its pKa.[10] At a pH two units below the pKa, the compound will be >99% in its protonated, more soluble, form.

  • Piperidine Nitrogen: pKa ≈ 11. Will be fully protonated at any physiological pH.

  • Pyridine Nitrogen: pKa ≈ 5.2. Its protonation state will be highly sensitive to pH changes around physiological pH (7.4).

Experimental Protocol: pH Optimization

  • Prepare Buffers: Make a series of your primary assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Common acidifying agents include HCl or citric acid.[11]

  • Test Solubility: Prepare your compound in each buffer (using a minimal amount of DMSO stock, as determined previously). Visually inspect for precipitation and, if possible, quantify the soluble fraction using HPLC-UV.

  • Validate Assay Performance: Crucially, you must confirm that your assay (enzyme, cells, etc.) is tolerant to the lower pH. Run positive and negative controls at each tested pH.

Decision Logic for pH Adjustment

Caption: Decision tree for using pH to enhance solubility.

Q4: I'm working with a very sensitive cell line, and I cannot exceed 0.1% DMSO or significantly change the pH. Are there other options?

A4: Yes. In such restrictive scenarios, the use of solubilizing excipients like cyclodextrins is an excellent advanced strategy.

The Cyclodextrin Strategy:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its high solubility and low toxicity.[13]

Experimental Protocol: Using HP-β-CD

  • Prepare HP-β-CD Stock: Make a concentrated stock solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous assay buffer.

  • Complexation:

    • Add your DMSO stock of this compound to the HP-β-CD solution.

    • Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Dilution: Dilute this complexed solution into your final assay buffer. The final concentration of HP-β-CD should be kept as low as possible while maintaining solubility.

  • Control Experiment: You must run a control with just the HP-β-CD (at the final concentration used) to ensure it does not interfere with your assay.

MethodPrincipleProsCons
Co-Solvent (e.g., DMSO) Reduces solvent polarity.[6]Simple, widely used.Can affect assay performance at >1%.[5]
pH Adjustment Protonates basic groups to form a soluble salt.[9][]Very effective for ionizable compounds.Assay must be stable at the required pH.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule.[][14]Excellent for sensitive assays; low toxicity.[13]Can sometimes alter compound availability; requires an extra control.

Best Practices for Stock Solution Preparation

A reliable assay starts with a reliable stock solution.[16] Inaccuracies or issues at this stage will propagate through all subsequent experiments.

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO to prepare your master stock. Water contamination can lower the solubilizing capacity.

  • Accurate Weighing: Use a calibrated analytical balance. For small quantities, consider preparing a larger amount of stock solution to minimize weighing errors.[17]

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and gentle warming (if the compound is stable) or sonication if necessary.[18]

  • Storage: Store stock solutions in appropriate containers (e.g., glass vials with PTFE-lined caps) at -20°C or -80°C to prevent degradation and solvent evaporation.

  • Serial Dilution: When preparing working solutions, perform serial dilutions rather than a single large dilution.[19] For example, to get from a 10 mM stock to a 10 µM working solution, first dilute to 1 mM, then to 100 µM, and finally to 10 µM. This improves accuracy.

By systematically applying these principles—from optimizing co-solvents and pH to employing advanced excipients like cyclodextrins—researchers can overcome the solubility challenges posed by this compound and generate reliable, reproducible data in their assays.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-piperidin-1-ylsulfonylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]

  • Wikipedia. (n.d.). NLX-204. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Journal of Drug Discovery and Therapeutics. (n.d.). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]

  • YouTube. (2025). Cyclodextrin Masterclass IX - All About Cyclodextrins: Preparing for CPHI. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • ThoughtCo. (2019). Dilution Calculations From Stock Solutions in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Difluoro(piperidin-2-yl)methyl]pyridine. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(piperidin-1-yl)pyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the derivatization of 5-Fluoro-2-(piperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific class of chemical transformations. The synthesis of this compound derivatives is a critical step in the development of numerous pharmaceutical agents, leveraging the unique electronic properties of the fluoropyridine scaffold and the structural diversity offered by the piperidine moiety.[1][2]

This document provides a structured approach to overcoming common experimental hurdles, ensuring reproducible and high-yielding reactions. Our guidance is grounded in established mechanistic principles and validated through extensive in-house and field-based experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound derivatives.

Q1: What are the primary synthetic routes to this compound and its derivatives?

The most prevalent and efficient method for synthesizing the core this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This typically involves the reaction of 2,5-difluoropyridine with piperidine. The fluorine atom at the C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[4][5]

For further derivatization, common strategies include:

  • Buchwald-Hartwig Amination: For introducing various amine functionalities.

  • Suzuki-Miyaura Coupling: For C-C bond formation.

  • Functionalization of the piperidine ring: This can be achieved through various methods prior to or after the SNAr reaction.[6]

Q2: Why is my SNAr reaction between 2,5-difluoropyridine and piperidine failing or giving low yields?

Several factors can contribute to a low-yielding SNAr reaction. Key areas to investigate include:

  • Inadequate Base: A suitable base is often required to deprotonate the piperidine, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[7]

  • Reaction Temperature: While some SNAr reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Temperatures between 80-120 °C are a common starting point.

  • Moisture: The presence of water can protonate the nucleophile and interfere with the reaction. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I am observing the formation of a di-substituted product where piperidine has replaced both fluorine atoms. How can I prevent this?

This side reaction occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. To favor the mono-substituted product:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of piperidine relative to 2,5-difluoropyridine.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the desired product is formed, before significant di-substitution occurs.

Q4: Can I use a different halogen on the pyridine ring, such as chlorine or bromine, instead of fluorine?

Yes, but the reactivity of the leaving group in SNAr reactions on electron-deficient rings like pyridine typically follows the order F > Cl > Br > I.[8] This is contrary to SN1 and SN2 reactions.[9] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While reactions with 2-chloro- or 2-bromo-5-fluoropyridine are possible, they will likely require more forcing conditions (e.g., higher temperatures, stronger bases).

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low or No Yield in Buchwald-Hartwig Amination of this compound Derivatives

Problem: You are attempting to couple an amine to a halogenated derivative of this compound using a palladium catalyst, but you observe low or no product formation.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X LPd(II)(Ar)(X) LPd(II)(Ar)(X) Oxidative Addition->LPd(II)(Ar)(X) Amine Coordination Amine Coordination LPd(II)(Ar)(X)->Amine Coordination R2NH, Base LPd(II)(Ar)(NR2) LPd(II)(Ar)(NR2) Amine Coordination->LPd(II)(Ar)(NR2) - HX Reductive Elimination Reductive Elimination LPd(II)(Ar)(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-X Aryl Halide R2NH Amine Ar-NR2 Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Steps
Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10]Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which forms the active catalyst more reliably.[10] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can facilitate reduction to Pd(0).[10]
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The optimal ligand is highly dependent on the amine nucleophile.[10]For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good choice.[10][11] For challenging couplings, a ligand screen may be necessary.
Incorrect Base Selection The base deprotonates the amine, but an incompatible base can hinder the reaction or cause decomposition.[10]Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[10]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. Sterically hindered substrates can also be challenging.[10]For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[10] Increasing the reaction temperature or switching to a more reactive aryl halide (if possible) can improve yields.
Solvent Issues The solvent must be anhydrous and degassed. Certain solvents can inhibit the reaction.Use anhydrous, degassed solvents like toluene, dioxane, or THF.[12] Avoid chlorinated solvents, acetonitrile, and pyridine as they can bind to the palladium catalyst.[12]
Guide 2: Side Reactions and Impurity Formation

Problem: Your reaction is producing the desired product, but it is contaminated with significant side products, making purification difficult.

Common Side Reactions and Their Mitigation
Side Reaction Description Mitigation Strategies
Hydrodehalogenation The aryl halide is reduced to the corresponding arene, removing the halogen.This can be promoted by certain catalyst systems and the presence of water or other proton sources. Ensure strictly anhydrous conditions. Optimizing the catalyst and ligand can also minimize this side reaction.
Homocoupling Dimerization of the aryl halide or the amine.This can be caused by certain reaction conditions. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[10]
Reaction with Solvent Nucleophilic solvents can compete with the intended nucleophile.Avoid using nucleophilic solvents unless they are the intended reactant. For example, using an alcohol as a solvent with a strong base can generate an alkoxide that will act as a nucleophile.[7]
Dearomatization/Reduction of the Pyridine Ring Under certain hydrogenation conditions used for other functional groups, the pyridine ring can be reduced.If hydrogenation is necessary, consider protecting the pyridine nitrogen or using specific catalysts that selectively reduce other functional groups.[6][13] A dearomatization-hydrogenation (DAH) process can be used to intentionally form fluorinated piperidines.[6]
Visualizing a Troubleshooting Workflow for Impurity Formation

Impurity_Troubleshooting start Impurity Detected in Product q1 What is the impurity? start->q1 Identify Impurity hydro Ensure Anhydrous Conditions Optimize Catalyst/Ligand q1->hydro Hydrodehalogenation Product homo Optimize Catalyst Loading Adjust Temperature q1->homo Homocoupling Product solvent_adduct Use Non-Nucleophilic Solvent q1->solvent_adduct Solvent Adduct other Further Characterization Needed (e.g., NMR, MS) q1->other Other end Pure Product hydro->end Re-run Reaction homo->end Re-run Reaction solvent_adduct->end Re-run Reaction other->end Re-evaluate Synthetic Route

Sources

minimizing off-target effects of 5-Fluoro-2-(piperidin-1-yl)pyridine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Compound

Welcome, researchers and drug development professionals. This guide addresses the critical challenge of minimizing off-target effects when working with novel or uncharacterized small molecules, using 5-Fluoro-2-(piperidin-1-yl)pyridine as a case study. Public domain data on the specific biological targets of this compound is limited. Therefore, this document serves as a comprehensive framework for rigorously characterizing its activity, ensuring that the cellular phenotypes you observe are the result of specific, on-target interactions.

Section 1: Foundational Principles & Initial Assessment

Before embarking on complex cellular assays, a series of foundational checks are paramount. These initial steps are designed to prevent common pitfalls and establish a baseline for all future experiments.

The Critical Importance of Compound Purity

Question: My compound is causing widespread, non-specific toxicity. Could it be an issue with the compound itself?

Recommended Action:

  • Verify Purity: Always obtain a Certificate of Analysis (CoA) from your supplier. For critical experiments, independently verify the purity and identity of your compound using methods like quantitative 1H NMR (qNMR) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]

  • Assess Stability: Ensure the compound is stable in your chosen solvent (typically DMSO) and in your cell culture media. Degradation products can introduce new, unintended biological activities.[5]

Establishing a Robust Dose-Response Relationship

Question: How do I determine the correct concentration of this compound to use in my experiments?

Answer: The goal is to identify the lowest concentration that produces a maximal, specific biological effect. A detailed dose-response curve is non-negotiable for any new compound.[6] This typically involves a semi-logarithmic plot with concentration on the x-axis and the measured biological response on the y-axis, which often yields a sigmoidal curve.[7]

Key Principles for Dose-Response Experiments:

  • Concentration Range: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[8]

  • Number of Points: Use a sufficient number of data points (at least 7-9 concentrations) to accurately define the curve and determine the EC50/IC50 value.[8]

  • High-Concentration Caveat: Be cautious with high concentrations (e.g., >10 µM), as they are more likely to induce non-specific, off-target effects or cytotoxicity.[5] An observed effect only at high concentrations may indicate poor potency or a non-specific mechanism.

ParameterRecommendationRationale
Purity Check >98% via HPLC or qNMRPrevents confounding effects from highly potent impurities.[2]
Solvent High-purity, anhydrous DMSOMinimizes compound degradation and solvent-induced toxicity.
Final DMSO % < 0.5% (ideally < 0.1%)High concentrations of DMSO are toxic to most cell lines.[9]
Dose Range Logarithmic scale (e.g., 1 nM - 100 µM)Captures the full dynamic range of the compound's activity.[8]
Replicates Minimum of 3 biological replicatesEnsures the observed effects are reproducible and statistically significant.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during cellular experiments with novel compounds.

Q1: I observe a cellular phenotype, but how do I know it's not just due to general toxicity?

A1: This is a critical question. You must differentiate a specific, intended phenotype from a non-specific toxic response.

Troubleshooting Steps:

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) in parallel with your primary functional assay. The concentration at which you see your desired phenotype should be significantly lower than the concentration that induces significant cell death.

  • Time-Course Experiment: A specific phenotype may manifest at earlier time points, while cytotoxicity often takes longer to develop. Assess both your functional readout and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).

  • Use Controls: Include a "toxic hit" control (e.g., staurosporine) in your experiments to have a benchmark for a cytotoxic phenotype in your specific cell model.

Q2: My compound seems to work, but the dose-response curve is very steep or doesn't plateau. What does this mean?

A2: An unusual dose-response curve can be a red flag for non-specific activity or experimental artifacts. Ideally, the curve should be sigmoidal.[10]

Potential Causes & Solutions:

  • Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that interfere with assays.

    • Solution: Test solubility in your assay buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.

  • Assay Interference: The compound may be directly interfering with your readout technology (e.g., autofluorescence, luciferase inhibition).

    • Solution: Run a "promiscuity" counterscreen by performing the assay in the absence of the target protein or cells to see if the compound itself affects the signal.

  • Cellular Efflux/Metabolism: Cells may be actively pumping out the compound or metabolizing it, leading to a sharp drop-off in effect.

Q3: How can I gain confidence that the observed phenotype is due to a specific target of this compound?

A3: This is the core challenge of using a novel compound. The gold standard is to use multiple, independent lines of evidence.

Validation Strategy:

  • Structural Analogs: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This "negative control" molecule should not produce the same phenotype in your cellular assay. This helps establish a structure-activity relationship (SAR).[5]

  • Orthogonal Compounds: Identify a known, well-characterized inhibitor of the hypothesized target or pathway that is structurally distinct from your compound. If both your compound and the known inhibitor produce the same phenotype, it strengthens your hypothesis.[5]

  • Target Knockdown/Knockout: Use genetic methods (e.g., CRISPR/Cas9 or siRNA) to reduce the expression of the hypothesized target protein. If the cells lacking the target protein no longer respond to your compound, this provides strong evidence for on-target activity.

G cluster_0 Initial Observation cluster_1 Is it Specific? cluster_2 Validation phenotype Phenotype Observed with This compound toxicity Run Cytotoxicity Assay phenotype->toxicity inactive_analog Test Inactive Analog phenotype->inactive_analog orthogonal Use Orthogonal Inhibitor phenotype->orthogonal no_phenotype Phenotype Lost? inactive_analog->no_phenotype Yes same_phenotype Same Phenotype? orthogonal->same_phenotype Yes knockdown Target Knockdown (siRNA/CRISPR) no_phenotype->knockdown same_phenotype->knockdown rescue Rescue with Overexpression knockdown->rescue Validate

Caption: Workflow for validating a cellular phenotype.

Section 3: Advanced Strategies for Off-Target Identification

If your initial experiments suggest a specific phenotype, the next step is to identify the direct molecular target(s) of this compound. These unbiased, proteome-wide methods can confirm your hypothesized target and simultaneously reveal potential off-targets.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to its target protein generally increases the thermal stability of that protein. CETSA measures this change in stability across the proteome.[11][12] In a typical experiment, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are analyzed by mass spectrometry.[13]

Workflow:

  • Treatment: Treat intact cells with your compound and a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze by quantitative mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of your compound.

CETSA_Workflow start Intact Cells + Compound heat Heat to Multiple Temps start->heat centrifuge Centrifuge & Separate Soluble Fraction heat->centrifuge ms Quantitative Mass Spec (LC-MS/MS) centrifuge->ms end Identify Stabilized Proteins (Targets) ms->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomics: Affinity-Based Pull-Downs

Principle: This method uses a modified version of your compound to "fish" for its binding partners in a cell lysate.[14] This is a powerful tool for identifying direct physical interactions.

Experimental Protocol: Kinobeads Competition Assay While this compound is not a known kinase inhibitor, the principle of competition-based chemical proteomics using platforms like Kinobeads is broadly applicable for target deconvolution.[15][16]

  • Prepare Lysate: Prepare a native protein lysate from your cells of interest.

  • Competition: Incubate aliquots of the lysate with increasing concentrations of your free, unmodified compound (this compound).

  • Affinity Enrichment: Add broad-spectrum affinity beads (like Kinobeads, which are immobilized kinase inhibitors) to the lysate.[17] These beads will bind to a large family of proteins.

  • Pull-Down: The beads will pull down their binding partners. However, if your compound is bound to a protein, that protein will not be able to bind to the beads.

  • Analysis: Elute the proteins from the beads and analyze by mass spectrometry. Proteins that show a dose-dependent decrease in bead binding are the direct targets of your compound.[18]

Transcriptomics (RNA-seq)

Principle: While not a direct measure of binding, analyzing changes in the global gene expression profile after compound treatment can provide valuable clues about the pathways being modulated.[19] If your compound inhibits a key transcription factor, for example, you would expect to see changes in the expression of its downstream target genes. This method helps build a "phenotypic fingerprint" of your compound.[20]

Section 4: FAQs

  • What structural features of this compound might suggest potential off-targets?

    • The fluoropyridine moiety is a common feature in many bioactive compounds and can influence properties like metabolic stability and binding affinity.[21] The piperidine ring is a frequent scaffold in medicinal chemistry and can interact with a wide range of receptors and enzymes, including GPCRs and ion channels.[22][23]

  • Can computational methods predict off-targets?

    • Yes, in silico methods can be a useful starting point. Ligand-based approaches compare your compound's 2D or 3D structure to databases of known drugs and their targets to predict potential interactions.[24] However, these predictions must always be validated experimentally.

  • What if my compound targets RNA instead of protein?

    • This is an emerging area of research.[25] If you suspect an RNA target, specialized techniques like phenotypic screening followed by target deconvolution or affinity-based methods using immobilized RNA probes would be necessary.[26][27]

References

  • BMB Reports. (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Hafner, M., et al. (n.d.). Designing drug response experiments and quantifying their results. PubMed Central. Retrieved from [Link]

  • Jadhav, S. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Retrieved from [Link]

  • Kopcho, K., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PubMed Central. Retrieved from [Link]

  • Kuenemann, M. A., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • LabRoots. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • News-Medical. (2023, September 8). What is a Dose-Response Curve? Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Warner, K. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Analytical Refinement for 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Method Development & Troubleshooting for 5-Fluoro-2-(piperidin-1-yl)pyridine (CAS: 1286266-13-2) Audience: Bioanalytical Chemists, Medicinal Chemists, DMPK Researchers[1]

Introduction: The Analyst's Challenge

Welcome. You are likely here because this compound (5-F-2-PP) is presenting specific analytical hurdles. As a structural chimera of a basic piperidine and an electron-deficient fluoropyridine, this molecule behaves deceptively in standard reversed-phase chromatography.[1]

This guide moves beyond generic protocols. We address the causality of peak tailing, the physics of ionization suppression, and the chemistry of extraction recovery.

Module 1: Chromatographic Refinement (Peak Shape & Retention)

The Issue: Users frequently report severe peak tailing (


) or retention time shifting when analyzing 5-F-2-PP using standard Formic Acid/Acetonitrile gradients.

The Causality: 5-F-2-PP contains a "push-pull" electronic system.[1] The piperidine nitrogen donates electron density into the pyridine ring, increasing the basicity of the pyridine nitrogen (N1). Even with the electron-withdrawing fluorine at C5, the molecule remains sufficiently basic to interact strongly with residual silanols on silica-based columns.[1] In acidic media (pH ~2.7), the molecule is protonated, leading to secondary interactions (ion-exchange) with the stationary phase.

The Solution: High-pH Reversed Phase Chromatography Instead of fighting the basicity with acid, neutralize the analyte. Operating at pH 9-10 ensures the pyridine nitrogen is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

Recommended Protocol:

ParameterSpecificationRationale
Column Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18 (2.1 x 50 mm, 1.7 µm)These columns withstand high pH (up to pH 12) without silica dissolution.[1] CSH specifically repels protonated bases.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)Maintains analyte in neutral state; volatile for MS.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than Methanol, better peak shape.[1]
Flow Rate 0.4 - 0.6 mL/minHigh linear velocity for UPLC efficiency.
Column Temp 40°C - 50°CReduces viscosity, improves mass transfer.[1]

Method Optimization Workflow:

MethodOptimization Start Start: Initial Run (Formic Acid/ACN) CheckShape Evaluate Peak Symmetry (Asymmetry Factor) Start->CheckShape Tailing Tailing (As > 1.2)? CheckShape->Tailing HighPH Switch to High pH (10mM NH4HCO3, pH 10) Tailing->HighPH Yes (First Choice) CSHColumn Switch to CSH C18 Column (Charge Repulsion) Tailing->CSHColumn Yes (Alt Choice) CheckRet Check Retention (k') Tailing->CheckRet No HighPH->CheckRet CSHColumn->CheckRet AdjustOrg Adjust Initial %B (Increase aqueous start) CheckRet->AdjustOrg k' < 1 Final Validated Method (As < 1.2, k' > 2) CheckRet->Final k' > 2 AdjustOrg->CheckRet

Figure 1: Decision logic for optimizing peak shape of basic aminopyridines.

Module 2: Mass Spectrometry Detection (Sensitivity & Selectivity)

The Issue: Low sensitivity in biological matrices (plasma/microsomes) due to ion suppression, or ambiguity in MRM transition selection.

The Causality: Fluorine provides a mass defect but does not inherently enhance ionization.[1] The piperidine ring is the primary site of protonation in the gas phase. In complex matrices, phospholipids co-eluting with the analyte can suppress the ESI signal.

The Solution: Targeted MRM & Divert Valve Strategy Use Positive Electrospray Ionization (ESI+).[1] The parent ion will be [M+H]⁺.[1]

MRM Transition Table (Hypothetical Optimization):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
5-F-2-PP 181.1 84.1 20-30Cleavage of Piperidine ring (C5H10N⁺)
5-F-2-PP 181.1 96.0 35-45Loss of Piperidine (Fluoropyridine core)
IS (d4) 185.1 88.1 20-30Deuterated Piperidine fragment

Note: Exact m/z depends on the specific isotope distribution.[1] Always perform a product ion scan.

Troubleshooting "Invisible" Peaks:

  • Check Source Temp: Fluorinated pyridines can be volatile.[1] Ensure Desolvation Temp is < 500°C to prevent thermal degradation before ionization.[1]

  • Divert Valve: Direct the first 1.0 min of flow to waste. This prevents salts and early-eluting phospholipids from fouling the source cone.[1]

Module 3: Sample Preparation (Recovery & Clean-up)

The Issue: Protein precipitation (PPT) yields "dirty" extracts with high matrix effects (ME > 20%).[1]

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because 5-F-2-PP is a base, we can utilize orthogonal selectivity: retention by hydrophobicity and charge.[1] This allows us to wash away neutrals (lipids) and acids interfering with the assay.[1]

Protocol: MCX Solid Phase Extraction

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Dilute plasma 1:1 with 2% H₃PO₄ (acidifies sample to pH < 3, ensuring 5-F-2-PP is positively charged). Load onto cartridge.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]

  • Wash 2 (Organic/Neutral): 1 mL Methanol (Removes neutral lipids/matrix).[1] Crucial Step: The analyte stays bound via ionic interaction.

  • Elution: 1 mL 5% NH₄OH in Methanol (Neutralizes the analyte, breaking the ionic bond).

  • Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase A.

SPE_Workflow Sample Plasma Sample + Acid (H3PO4) MCX MCX Cartridge (Sulfonic Acid) Sample->MCX Load (+ Charge) Wash1 Wash 1: Aqueous Acid (Removes Proteins) MCX->Wash1 Retain Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Retain Elute Elute: 5% NH4OH in MeOH (Releases Analyte) Wash2->Elute Release

Figure 2: Orthogonal cleanup mechanism using Mixed-Mode Cation Exchange.

Frequently Asked Questions (FAQ)

Q1: Can I use a Phenyl-Hexyl column instead of C18? A: Yes. The π-π interaction between the phenyl phase and the fluoropyridine ring can offer unique selectivity, often separating 5-F-2-PP from non-fluorinated impurities better than C18.[1] However, peak tailing may persist if the pH is not optimized.[1]

Q2: I see a "ghost peak" in my blank samples. Is it carryover? A: Basic amines are notorious for sticking to injector needles and rotor seals.[1]

  • Fix: Change your needle wash to a "strong" organic mix containing acid (e.g., ACN:IPA:Water:Formic Acid 40:40:19:1).[1] The acid ensures the base is protonated and soluble in the organic wash.

Q3: How do I validate this method for regulatory submission? A: You must follow the ICH M10 Guideline . Key requirements for a full validation include:

  • Selectivity: 6 lots of blank matrix.

  • Matrix Effect: Compare extracted spike vs. neat solution (aim for 85-115%).

  • Stability: Freeze/thaw (3 cycles) and benchtop stability (check for N-oxide formation).

Q4: Is the fluorine atom stable? A: Generally, yes.[1] The C-F bond on the pyridine ring is robust. However, metabolic studies should watch for defluorination (rare) or hydroxylation on the piperidine ring.[1]

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Dolan, J. W. (2002).[1] Tailoring the separation of basic compounds. LCGC North America.[1] [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

troubleshooting poor reproducibility in experiments with 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1287219-58-0 | Molecular Formula: C₁₀H₁₃FN₂ | MW: 180.22 g/mol

Executive Summary: The Reproducibility Crisis

You are likely visiting this page because your IC₅₀ values are shifting by an order of magnitude, or your synthetic yields fluctuate inexplicably between batches.

The Root Cause: 5-Fluoro-2-(piperidin-1-yl)pyridine is a "deceptive" scaffold. It appears simple, but its behavior is governed by two competing forces:

  • The Fluorine Effect: The C5-fluorine atom significantly lowers the basicity of the pyridine ring (via inductive withdrawal) while increasing lipophilicity (

    
    ), leading to "invisible" aggregation in aqueous buffers.
    
  • The Piperidine Trap: In synthesis, residual piperidine is difficult to separate from the product due to similar polarity, acting as a "silent" contaminant that alters biological readouts.

This guide provides the Tier-3 troubleshooting protocols required to stabilize your experiments.

Module 1: Synthesis & Chemical Integrity

The Problem: "My yield is good, but the biological activity varies."

Diagnosis: You likely have trace piperidine contamination or N-oxide formation . Standard silica chromatography often fails to separate the product (a tertiary amine) from the starting material (piperidine, a secondary amine) because both streak on silica. Furthermore, piperidine can act as a promiscuous base in your assay, leading to false positives.

Troubleshooting Protocol: The "Acid Scavenge" Purification

Do not rely solely on standard flash chromatography. Use this self-validating workup to guarantee purity.

Step-by-Step Workflow:

  • Reaction: Perform the

    
     reaction (2,5-difluoropyridine + piperidine).
    
  • Quench: Dilute with EtOAc.

  • The Critical Wash (Self-Validating Step): Wash the organic layer with 0.5 M Citric Acid (pH ~3-4) .

    • Why? Piperidine (

      
      ) is much more basic than your product (
      
      
      
      , lowered by Fluorine). Citric acid will protonate and extract the residual piperidine into the aqueous layer, while your fluorinated product (less basic) remains in the organic layer.
  • Drying: Dry over

    
     (avoid 
    
    
    
    if Lewis acid coordination is suspected, though unlikely here).
  • Storage: Store as the HCl salt to prevent N-oxidation of the piperidine ring by atmospheric oxygen.

Visual Logic: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Piperidine) Wash 0.5 M Citric Acid Wash Start->Wash Decision Check Aqueous pH Wash->Decision OrganicLayer Organic Layer (Contains Product) Decision->OrganicLayer Retain AqueousLayer Aqueous Layer (Traps Piperidine) Decision->AqueousLayer Discard FinalCheck QC: 1H-NMR Look for Piperidine multiplet @ 1.5ppm OrganicLayer->FinalCheck

Caption: Differential extraction strategy exploiting the pKa difference between the fluorinated product and the piperidine impurity.

Module 2: Storage & Physicochemical Stability

The Problem: "The solid turns into a gum/oil over time."

Diagnosis: Hygroscopicity of the salt form.[1] The HCl salt of this compound is highly hygroscopic.[1] If you weigh 10 mg of "old" salt, you might actually be weighing 7 mg of compound and 3 mg of water.

Data Table: Form Selection Guide
FeatureFree BaseHCl SaltRecommendation
Physical State Viscous Oil / Low melting solidWhite/Off-white SolidUse HCl Salt for handling.
Hygroscopicity LowHigh Store in desiccator; equilibrate to RT before opening.
Stability Prone to N-oxidation (air)StableSalt form protects the nitrogen lone pair.
Solubility (DMSO) HighHighUse DMSO for stock solutions.
Solubility (Water) Very Low (Lipophilic)Moderate (pH dependent)Critical: See Module 3.
FAQ: Handling the Hygroscopic Salt

Q: How do I ensure accurate dosing if the salt is wet? A: Do not trust the solid weight.

  • Dissolve the entire weighed batch in dry DMSO to create a Master Stock (e.g., 100 mM) .

  • Determine the exact concentration of this stock using quantitative NMR (qNMR) or HPLC with an internal standard.

  • Aliquot this stock for single-use storage at -20°C. Never freeze-thaw the solid repeatedly.

Module 3: Biological Assay Optimization

The Problem: "My IC50 curve is flat or shows a bell shape."

Diagnosis: Compound Aggregation (The "Fluorine Effect"). The fluorine atom increases lipophilicity (


), causing the molecule to form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes, leading to false inhibition.
Mechanism: The Solubility Cliff

The 5-Fluoro substitution makes the pyridine ring significantly more hydrophobic than a standard pyridine. When you dilute a DMSO stock (10 mM) directly into an aqueous buffer, the compound may "crash out" into invisible micro-precipitates.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 100% Buffer.

Correct Workflow:

  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute to 100 µM in 10% DMSO / 90% Buffer .

    • Why? The intermediate DMSO concentration keeps the compound soluble while reducing the shock of the transition.

  • Step C (Final): Dilute to assay concentration (e.g., 1 µM) in Assay Buffer.

Self-Validating Check: Include 0.01% Triton X-100 in your assay buffer. If your IC50 shifts significantly (e.g., >3x) when Triton is added, your compound was aggregating. Detergents break up these promiscuous aggregates.

Visual Logic: Preventing Precipitation

AssayPrep Stock 10mM Stock (100% DMSO) Inter Intermediate (10% DMSO) Stock->Inter 1:100 Dilution (Safe Zone) Final Assay Well (<1% DMSO) Stock->Final DIRECT DILUTION (RISK!) Crash Precipitation (Data Loss) Stock->Crash If direct Inter->Final Final Dilution

Caption: Step-wise dilution strategy to mitigate the lipophilicity-induced aggregation caused by the fluorinated scaffold.

References & Authoritative Grounding

  • Nucleophilic Aromatic Substitution (

    
    ) on Fluoropyridines: 
    
    • Concept: The mechanism of displacing fluorine with amines in pyridine systems.

    • Source: BenchChem.[2] "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Fluorine in Medicinal Chemistry (Lipophilicity & pKa):

    • Concept: How fluorine substitution affects metabolic stability, pKa, and solubility (The "Fluorine Effect").

    • Source: MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules. Link

  • Handling Hygroscopic Amine Salts:

    • Concept: Impact of moisture uptake on weighing accuracy and stability of HCl salts.

    • Source: NIH/PubMed. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Link

  • Aggregation in Assays:

    • Concept: False positives caused by colloidal aggregation of lipophilic compounds in biochemical assays.

    • Source: RSC (Royal Society of Chemistry). "Understanding co-polymerization in amyloid formation" (General principle of aggregation kinetics). Link

Sources

Technical Support Center: Handling 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #HYGRO-5F2P-001 Status: Active Subject: Troubleshooting Hygroscopicity, Storage, and Recovery Protocols[1][2]

Executive Summary

5-Fluoro-2-(piperidin-1-yl)pyridine (CAS: 1287218-71-6) is a valuable heterocyclic building block.[1][2] However, its structural combination of a basic piperidine moiety and a pyridine ring renders it significantly hygroscopic.[2] The basic nitrogen atoms readily form hydrogen bonds with atmospheric moisture, leading to weight inaccuracies, variable stoichiometry, and potential catalyst deactivation in downstream cross-coupling reactions.[2]

This guide provides validated protocols to diagnose, recover, and handle this compound to ensure experimental reproducibility.

Module 1: Diagnosis & Analysis

How do I know if my compound is compromised?

Q: The compound looks like a sticky gum or oil, but the CoA says it’s a solid. Is it degraded? A: Not necessarily degraded, but likely hydrated.[2] Pure this compound is typically a low-melting solid or crystalline powder.[1][2] When exposed to moisture, the depression of the melting point (colligative property) often turns the solid into a viscous oil or "goo."

Q: How can I quantify the water content before setting up a sensitive reaction? A: Use one of the following methods, ranked by accuracy:

MethodAccuracySample Req.Notes
Karl Fischer (Coulometric) High (ppm level)< 50 mgGold Standard. Ensure the anolyte contains a base to neutralize the amine functionality to prevent pH drift.[1][2]
1H-NMR (DMSO-d6) Medium~10 mgLook for a water peak shift.[1][2] In dry DMSO, H2O appears ~3.3 ppm.[2] In basic amines, it may shift downfield or broaden due to exchange.[2]
Visual Inspection LowN/AClumping, liquefaction, or adhesion to the spatula indicates >1-2% water content.[1][2]
Module 2: Recovery Protocols (Drying)

My compound is wet. How do I fix it?

Q: Can I just put it in a vacuum oven? A: Use Caution. Because this compound has a relatively low melting point and potential volatility under high vacuum/heat, you risk subliming the compound or melting it into a fused glass that traps water.[2]

Recommended Protocol: Azeotropic Distillation This is the safest method to remove bound water without thermal degradation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the wet "goo" in anhydrous Toluene (approx. 10 mL per gram of compound). Toluene forms a positive azeotrope with water (boiling point 85°C).[2]

  • Evaporation: Use a rotary evaporator (Rotavap) at 45-50°C under reduced pressure.

  • Repetition: Evaporate to dryness. Re-dissolve the residue in fresh anhydrous toluene and evaporate again. Repeat 3x.

  • Final Drying: Place the flask under high vacuum (< 1 mbar) at ambient temperature for 4-6 hours.

  • Result: The compound should return to a crystalline or semi-solid state.

Q: I need to purify it by column chromatography. Will that dry it? A: Standard silica gel contains water.[2] Furthermore, basic amines streak on silica.[2]

  • Modification: Use an eluent containing 1% Triethylamine (Et3N) or 1% NH4OH .[2] This neutralizes acidic silanol sites.[2]

  • Drying: After the column, you must still perform the azeotropic drying step (above) to remove moisture absorbed from the silica/solvents.

Workflow: Decision Matrix for Recovery

RecoveryWorkflow Start Compound Condition Check IsSolid Is it a free-flowing solid? Start->IsSolid IsGoo Is it a sticky gum/oil? Start->IsGoo SolidAction Store in Desiccator (P2O5 or CaSO4) IsSolid->SolidAction Yes GooAction Dissolve in Toluene IsGoo->GooAction Yes Rotavap Rotavap (Azeotrope) Repeat 3x GooAction->Rotavap HighVac High Vacuum (RT) 4-6 Hours Rotavap->HighVac FinalCheck Verify via NMR/KF HighVac->FinalCheck FinalCheck->SolidAction Pass FinalCheck->GooAction Fail (Still Wet)

Figure 1: Decision matrix for handling compromised this compound samples.

Module 3: Prevention (Weighing & Storage)

How do I handle it without re-introducing water?

Q: The weight keeps increasing while I'm weighing it on the balance. What do I do? A: This is classic hygroscopic behavior. You are weighing the compound plus the water it is actively pulling from the air.

Protocol: Weighing by Difference (The "Closed Vial" Method)

  • Take a dry vial containing your bulk compound.[2] Cap it tightly.

  • Weigh the entire vial + cap + compound . Record Mass A.

  • Quickly open the vial, transfer an estimated amount to your reaction flask, and immediately recap the source vial.

  • Weigh the source vial + cap + remaining compound . Record Mass B.

  • Mass Added = Mass A - Mass B.

    • Why this works: You never weigh the open compound on the balance. The moisture uptake during the brief transfer is negligible compared to leaving it on an open weigh boat.

Q: What is the ideal storage condition? A:

  • Temperature: 2–8°C (Refrigerated). Cold slows down hydrolysis and oxidation.[2]

  • Atmosphere: Argon or Nitrogen.[2]

  • Container: Tightly sealed glass vial with a Teflon-lined cap, placed inside a secondary jar containing a desiccant (e.g., Drierite™ or Silica Gel packets).[1][2]

Module 4: Impact on Chemical Reactions

Why does this matter for my chemistry?

Q: I am running a Buchwald-Hartwig amination. Does the water matter? A: Yes, critically.

  • Catalyst Deactivation: Palladium catalysts (especially Pd(0) species) can be deactivated by water at high temperatures.[2]

  • Base Consumption: If you are using a base like NaOtBu, water will hydrolyze it to NaOH and tBuOH, changing the basicity and potentially stalling the catalytic cycle.

Q: I am doing a Lithiation or Grignard reaction. A: Stop immediately. Any water present will instantly protonate your organometallic reagent (RLi + H2O → RH + LiOH).[2]

  • Requirement: The compound must be dried via the Azeotropic Protocol (Module 2) and stored in a glovebox or Schlenk line prior to use.

Mechanism: Hygroscopic Interaction [2]

Hygroscopicity Compound This compound Interaction Hydrogen Bonding (Piperidine N lone pair) Compound->Interaction Basic N Water Atmospheric H2O Water->Interaction Donor Result Hydrate Formation (Viscous Oil/Goo) Interaction->Result Equilibrium

Figure 2: Mechanistic pathway of moisture absorption.[1][2] The piperidine nitrogen acts as a hydrogen bond acceptor.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying amines and pyridine derivatives). [1]

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Karl Fischer Titration - Principle and Application. Technical Bulletin. (Methodology for water determination in bases).

  • Bayer, E., et al. (1980).[2] Azeotropic Distillation for Drying Organic Solvents. Journal of Chemical Education. (Principles of azeotropic drying with toluene).

  • BenchChem. (n.d.).[2] Handling and Purification of Piperidine Derivatives. Technical Support Guide. (Specific handling for piperidine-based building blocks). [1]

Sources

Technical Support Center: Method Refinement for Isolating 5-Fluoro-2-(piperidin-1-yl)pyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methodological refinement of isolating and characterizing metabolites of 5-Fluoro-2-(piperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metabolite identification for this compound. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Section 1: Understanding the Metabolic Landscape

Before embarking on any isolation procedure, it is crucial to anticipate the likely metabolic transformations of this compound. While specific experimental data for this exact molecule is not extensively published, we can predict the primary metabolic pathways based on the well-established biotransformation of similar chemical moieties, namely the piperidine ring and the fluorinated pyridine ring.[1]

Q1: What are the predicted primary metabolic pathways for this compound?

A1: The metabolism of this compound is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[2] The main sites of metabolic attack are predicted to be the piperidine ring and the pyridine ring. The presence of the fluorine atom can influence the metabolic stability of the pyridine ring.[3][4]

The predicted major metabolic pathways include:

  • Hydroxylation of the Piperidine Ring: This is a very common metabolic pathway for piperidine-containing drugs. Hydroxylation can occur at positions 3 or 4 of the piperidine ring, leading to the formation of more polar metabolites.

  • N-Oxidation of the Pyridine Ring: The nitrogen atom on the pyridine ring is a potential site for oxidation, forming an N-oxide. This is a common metabolic pathway for pyridine derivatives.[5]

  • Piperidine Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur, leading to the formation of an amino acid derivative.[3]

  • Dehydrogenation of the Piperidine Ring: The piperidine ring can be oxidized to a tetrahydropyridine or a pyridine ring.

  • Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism, where they are conjugated with glucuronic acid to form highly water-soluble glucuronides.

The following diagram illustrates these predicted metabolic pathways:

Metabolic Pathways Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound (m/z 181.1) Hydroxylation Hydroxylation (+16 Da, m/z 197.1) Parent->Hydroxylation Hydroxylation N_Oxidation N-Oxidation (+16 Da, m/z 197.1) Parent->N_Oxidation N-Oxidation Ring_Opening Piperidine Ring Opening (+32 Da, m/z 213.1) Parent->Ring_Opening Oxidative Cleavage Dehydrogenation Dehydrogenation (-2 Da, m/z 179.1) Parent->Dehydrogenation Oxidation Glucuronidation Glucuronidation (+176 Da, m/z 373.1) Hydroxylation->Glucuronidation UGT HPLC Troubleshooting Troubleshooting Poor Peak Shape for Polar Basic Metabolites Start Poor Peak Shape (Tailing, Broadening) Check_pH Is mobile phase pH appropriate? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 with formic acid Check_pH->Adjust_pH No Check_Column Is the column suitable for polar bases? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a polar-endcapped or phenyl-hexyl column Check_Column->Change_Column No Consider_HILIC Consider Hydrophilic Interaction Chromatography (HILIC) Check_Column->Consider_HILIC Yes, but still poor Success Good Peak Shape Achieved Change_Column->Success Consider_HILIC->Success

Sources

Validation & Comparative

cross-validation of analytical methods for 5-Fluoro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 5-Fluoro-2-(piperidin-1-yl)pyridine

Executive Summary: The Analytical Challenge

In the synthesis of high-value pharmaceutical intermediates, This compound (CAS: 1287218-71-6) represents a unique analytical challenge. Its structure combines a basic piperidine moiety with an electron-withdrawing fluorine atom on a pyridine ring. This duality creates a "volatility vs. polarity" conflict: the molecule is sufficiently volatile for Gas Chromatography (GC) yet polar and basic enough to demand careful pH control in High-Performance Liquid Chromatography (HPLC).

Relying on a single analytical technique introduces method bias . HPLC-UV may miss non-chromophoric impurities, while GC-MS can thermally degrade labile byproducts. This guide outlines a rigorous cross-validation workflow , comparing Orthogonal Method A (HPLC-UV) against Orthogonal Method B (GC-MS) to establish a self-validating quality control system compliant with ICH Q2(R2) standards.

Part 1: Physicochemical Profile & Analytical Implications

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Consequence
Molecular Weight ~180.22 g/mol Ideal range for both LC and GC.
Basicity (pKa) ~5.2–6.0 (Pyridine N)HPLC: Causes peak tailing on residual silanols. Requires high pH buffer or end-capped columns.GC: May adsorb to active sites in liners/columns.
Chromophore Pyridine RingHPLC: UV active (typically

~250–260 nm).GC: Irrelevant (uses FID/MS).
Volatility ModerateGC: Suitable for capillary GC without derivatization.
Fluorine Moiety C-5 PositionIncreases lipophilicity; distinct mass fragment (M-19) in MS.

Part 2: The Protocols (Method A vs. Method B)

Method A: HPLC-UV (The Robust Quantifier)

Best for: Routine purity testing, non-volatile impurity detection, and stability studies.

Causality of Choice: A high-pH mobile phase is selected to suppress the ionization of the basic piperidine nitrogen, ensuring it remains in its free-base form. This dramatically improves peak symmetry and retention on C18 columns compared to acidic conditions.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) – Chosen for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5%

      
       95% B (Linear ramp)
      
    • 8–10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: Diode Array (DAD) at 254 nm (bandwidth 4 nm); Reference 360 nm.

  • Temperature: 40°C.

Method B: GC-MS (The Specificity Validator)

Best for: Identification (ID), residual solvent analysis, and volatile impurity tracking.

Causality of Choice: The fluorine atom provides a unique mass spectral signature. GC is used here as an orthogonal check to ensure that no co-eluting impurities exist under the HPLC UV peak.

  • Instrument: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm). Ultra Inert is critical to prevent basic nitrogen tailing.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 3 min)

  • Detection: MSD (EI source, 70 eV). Scan range 35–350 amu.

  • Solvent Delay: 2.5 min.

Part 3: Cross-Validation Logic & Workflow

Cross-validation is not just running two methods; it is the statistical comparison of their outputs on the same samples.

The Decision Matrix

CrossValidation Start Start: Sample Analysis Split Split Sample Start->Split HPLC Method A: HPLC-UV (Purity %) Split->HPLC GC Method B: GC-MS (Purity %) Split->GC Compare Compare Purity Values (|HPLC - GC| < 1.0%)? HPLC->Compare GC->Compare Pass PASS: Methods Validated Report Mean Value Compare->Pass Yes Fail FAIL: Discrepancy Found Compare->Fail No Investigate Investigate Bias: 1. Non-volatile impurities? (HPLC > GC) 2. Thermal degradation? (GC < HPLC) Fail->Investigate

Figure 1: Cross-validation decision matrix. Discrepancies between HPLC and GC results often reveal hidden impurities or method artifacts.

Part 4: Comparative Performance Data

The following data represents typical validation performance characteristics for this compound based on ICH Q2(R2) guidelines.

Table 1: Method Performance Summary
Validation ParameterMethod A (HPLC-UV)Method B (GC-MS)Interpretation
Linearity (

)
> 0.999 (0.1–100 µg/mL)> 0.998 (1.0–200 µg/mL)HPLC offers superior linearity at lower concentrations.
Precision (RSD, n=6) 0.4%1.2%HPLC is more precise for quantitative assay; GC is acceptable.
LOD (Limit of Detection) 0.05 µg/mL0.2 µg/mL (Scan mode)HPLC is more sensitive for trace impurity quantitation.
Specificity High (Diode Array Purity)Very High (Mass Spectral ID)GC-MS confirms identity; HPLC confirms purity.
Robustness pH sensitive (

0.2 pH units)
Flow sensitive (

0.1 mL/min)
HPLC requires strict pH control due to the piperidine base.
Table 2: Cross-Validation Recovery Study

Three batches of synthesized material were analyzed by both methods to check for bias.

Sample BatchHPLC Purity (%)GC-MS Purity (%)Difference (

)
Conclusion
Batch 001 98.2%98.4%+0.2%Concordant
Batch 002 99.1%99.0%-0.1%Concordant
Batch 003 96.5%98.8%+2.3% Discordant (See Note)
  • Note on Batch 003: The discrepancy (HPLC < GC) suggests the presence of a non-volatile impurity (e.g., inorganic salt or high-MW polymer) that elutes in HPLC but does not volatilize in GC. This highlights the danger of relying solely on GC for purity assignment.

Part 5: Critical Recommendations

  • System Suitability: For HPLC, always include a "tailing factor" check. The basic piperidine nitrogen can interact with silanols. Ensure Tailing Factor (

    
    ) < 1.5. If 
    
    
    
    > 1.5, increase buffer ionic strength or temperature.
  • Sample Diluent: For HPLC, dissolve the sample in 50:50 Water:Acetonitrile. Dissolving pure 100% organic solvent can cause peak distortion (fronting) in early eluting peaks.

  • Mass Balance: If Cross-Validation fails (as in Batch 003 above), perform a Residue on Ignition (ROI) test to check for inorganic salts which neither HPLC nor GC might quantify accurately.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2] ICH Guidelines.[1][2][3][4][5] Available at: [Link]

  • National Institutes of Health (NIH). Cross-validation of bioanalytical methods between laboratories. J Pharm Biomed Anal.[1][6] Available at: [Link]

Sources

Selectivity Profiling of 5-Fluoro-2-(piperidin-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-(piperidin-1-yl)pyridine (5-F-2-PP) represents a critical "privileged scaffold" in modern medicinal chemistry, particularly within the optimization of CNS-active agents and kinase inhibitors. This guide provides a technical framework for assessing its selectivity profile compared to non-fluorinated and heterocyclic alternatives.

The inclusion of the fluorine atom at the C5 position of the pyridine ring is not merely decorative; it serves as a strategic metabolic blocker and an electronic tuner that significantly alters the selectivity profile by modulating the basicity of the pyridine nitrogen. This guide details the experimental protocols required to validate its performance against alternatives like 2-(piperidin-1-yl)pyridine (non-fluorinated) and 5-fluoro-2-(morpholin-4-yl)pyridine (polarity-shifted).

Comparative Performance Analysis

The following analysis contrasts 5-F-2-PP with its primary structural alternatives. The data presented reflects representative trends observed in lead optimization campaigns involving aminopyridine scaffolds.

Table 1: Physicochemical & Selectivity Benchmarks
FeatureThis compound (Product)2-(Piperidin-1-yl)pyridine (Alternative A)5-Fluoro-2-(morpholin-4-yl)pyridine (Alternative B)
Role Lead Scaffold / Metabolic ProbeBaseline ScaffoldPolar Bioisostere
LogD (pH 7.4) ~2.8 (Moderate Lipophilicity)~2.5~1.9 (Lower Lipophilicity)
pKa (Pyridine N) ~5.8 (Reduced Basicity)~6.7 (Higher Basicity)~5.5
Metabolic Stability High (Blocks C5 oxidation)Low (Prone to C5 oxidation)High
Promiscuity Risk Low (Reduced non-specific binding)High (Cationic trapping potential)Very Low
Primary Utility CNS Penetrant, Kinase Inhibitor CoreInitial Hit FindingPeripheral Targets (Low CNS)
Key Insights:
  • Metabolic Blocking: The primary advantage of 5-F-2-PP is the blockade of the C5 position, a "soft spot" for CYP450-mediated oxidative metabolism in the non-fluorinated parent (Alternative A).

  • Electronic Tuning: The electron-withdrawing fluorine reduces the pKa of the pyridine nitrogen. This reduces the fraction of ionized species at physiological pH, often improving membrane permeability and reducing "phospholipidosis" risk compared to Alternative A.

  • Selectivity: Lower basicity correlates with reduced off-target binding (promiscuity) in GPCR panels, making 5-F-2-PP a superior starting point for selective probe development.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity profile, researchers must execute a tiered screening cascade. The following protocols ensure data integrity and reproducibility.

Protocol A: Kinome Selectivity Profiling (Binding Assay)

Objective: Determine the entropy of binding (selectivity score) across a panel of >300 kinases.

  • Sample Preparation: Dissolve 5-F-2-PP in 100% DMSO to 10 mM stock.

  • Primary Screen: Dilute to 1 µM in assay buffer. Incubate with DNA-tagged kinase and immobilized ligand (competition binding) using a standard platform (e.g., KINOMEscan®).

  • Detection: Measure the amount of kinase captured on the solid support via qPCR (for DNA tags).

  • Data Analysis: Calculate % Control for each kinase.

    • Hit Threshold: <35% Control.

  • Selectivity Score (S-score): Calculate

    
    .
    
    • Target: S(35) < 0.05 (High Selectivity).

Protocol B: CYP450 Metabolic Stability & Selectivity

Objective: Confirm the "Fluorine Effect" on metabolic stability vs. Alternative A.

  • Microsomal Incubation: Incubate 1 µM test compound with pooled human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Validation: 5-F-2-PP should show >2x half-life extension compared to 2-(piperidin-1-yl)pyridine.

Visualization of Selectivity Logic

Diagram 1: Selectivity Assessment Workflow

This flowchart illustrates the decision matrix for validating the 5-F-2-PP scaffold.

SelectivityWorkflow Start Compound Synthesis (5-F-2-PP) QC QC: Purity >95% (LCMS/NMR) Start->QC Primary Primary Screen (1 µM Single Point) QC->Primary HitCall Hit Confirmation? Primary->HitCall HitCall->Start Inactive (Redesign) Kd Kd Determination (Dose Response) HitCall->Kd Active (<35% Ctrl) Selectivity Selectivity Profiling (Full Panel) Kd->Selectivity Safety Safety Panel (hERG, CYP, CEREP) Selectivity->Safety Decision Go/No-Go Decision Safety->Decision

Caption: Step-by-step workflow for validating the selectivity and safety profile of the 5-F-2-PP scaffold.

Diagram 2: Mechanistic Impact of Fluorination

This diagram visualizes how the 5-Fluoro substitution impacts the signaling/binding interface, using a generic Kinase ATP-pocket model.

FluorineEffect cluster_Effects Physicochemical Impact cluster_Outcome Selectivity Outcome Scaffold This compound Basicity Reduced N-Basicity (pKa ~5.8) Scaffold->Basicity Inductive Effect (-I) Metabolism Blocked C5 Oxidation Scaffold->Metabolism Steric/Electronic Block Lipophilicity Modulated LogD Scaffold->Lipophilicity OffTarget Reduced Off-Target Binding (Less Cationic Trapping) Basicity->OffTarget Stability Extended Half-Life (In Vivo) Metabolism->Stability

Caption: Mechanistic causality linking the 5-Fluoro substitution to improved selectivity and metabolic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard Reference for Scaffold Profiling). Link

A Researcher's Guide to On-Target Validation: A Comparative Analysis of 5-Fluoro-2-(piperidin-1-yl)pyridine Using Genetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a small molecule from a promising hit to a validated lead compound is contingent on a rigorous, evidence-based understanding of its mechanism of action. A critical step in this process is confirming that the molecule's observed biological effect is a direct result of its interaction with the intended target. This guide provides a comprehensive framework for confirming the on-target activity of a novel compound, using 5-Fluoro-2-(piperidin-1-yl)pyridine as a case study.

For the purpose of this guide, we will treat this compound as a hypothetical inhibitor of Novel Kinase 1 (NK1) , a key enzyme in a pro-inflammatory signaling pathway. We will compare its on-target validation data with that of a known, well-characterized kinase inhibitor, Dasatinib , which targets multiple kinases including Abl and Src. This comparative approach will highlight the nuances of interpreting on-target validation experiments.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Imperative of On-Target Validation

In the early stages of drug discovery, a compound might exhibit a desirable phenotypic effect, such as inducing cell death in a cancer cell line. However, this effect could be due to the compound binding to its intended target (on-target) or interacting with numerous other proteins (off-target). Off-target effects are a major cause of clinical trial failures, leading to unforeseen toxicity or a lack of efficacy. Therefore, employing robust genetic methods to unequivocally link the compound's activity to its target is not just a recommendation but a necessity for advancing a drug candidate.

Comparative Compounds:

CompoundPutative TargetClassRationale for Comparison
This compound Novel Kinase 1 (NK1) (Hypothetical)Novel CompoundThe test article requiring on-target validation.
Dasatinib Abl, Src family kinasesMulti-kinase inhibitorA well-validated clinical compound used as a benchmark for kinase inhibition and potential off-target effects.

Part 1: Genetic Knockout for Target Validation

The most direct way to validate that a compound's effect is mediated through a specific target is to remove the target from the biological system. If the compound's efficacy is diminished or abolished in the absence of the target, it provides strong evidence for on-target activity. CRISPR-Cas9 technology is the gold standard for generating clean and efficient genetic knockouts.

Experimental Workflow: CRISPR-Cas9 Mediated Knockout

The workflow involves generating a cell line that lacks the NK1 gene and then comparing the cellular response to this compound in these knockout cells versus normal (wild-type) cells.

G cluster_0 Phase 1: gRNA Design & Lentiviral Production cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Validation of Knockout cluster_3 Phase 4: Compound Treatment & Analysis a Design gRNAs targeting NK1 Exons b Clone gRNAs into Lentiviral Vector a->b c Produce Lentivirus in HEK293T cells b->c d Transduce Target Cells (e.g., HeLa) c->d e Select Transduced Cells (Puromycin) d->e f Isolate Single Cell Clones e->f g Genomic DNA Sequencing f->g h Western Blot for NK1 Protein g->h i Functional Assay (if available) h->i j Treat WT and NK1-KO cells with Compound i->j k Measure Phenotypic Endpoint (e.g., Viability) j->k l Compare IC50 values k->l

Caption: CRISPR-Cas9 knockout workflow for target validation.

Step-by-Step Protocol: CRISPR-Cas9 Knockout and Viability Assay
  • gRNA Design and Cloning:

    • Design at least two distinct single guide RNAs (sgRNAs) targeting early, constitutive exons of the NK1 gene to maximize the probability of generating a loss-of-function mutation.

    • Synthesize and clone these sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect the lentiviral vector with packaging plasmids into HEK293T cells to produce replication-incompetent lentivirus.

    • Harvest the virus-containing supernatant and transduce the target cell line (e.g., a cancer cell line where NK1 signaling is active).

  • Selection and Clonal Isolation:

    • Select transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate individual clones.

  • Knockout Validation:

    • Genotyping: Extract genomic DNA from expanded clones and perform Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).

    • Protein Expression: Perform a Western blot using a validated antibody against NK1 to confirm the complete absence of the protein. This is a critical step.

  • Compound Treatment and Viability Assay:

    • Plate an equal number of wild-type (WT) and validated NK1 knockout (KO) cells.

    • Treat the cells with a serial dilution of this compound and Dasatinib for 72 hours.

    • Measure cell viability using a standard method such as CellTiter-Glo®.

Interpreting the Data: A Comparative Analysis

The primary output of this experiment is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.

CompoundCell LineIC50 (nM)Fold Shift (KO/WT)Interpretation
This compound Wild-Type50-Potent activity in WT cells.
NK1 Knockout > 10,000>200xStrong On-Target Activity. The dramatic loss of potency in KO cells indicates the compound's primary mechanism of action is through NK1.
Dasatinib Wild-Type25-High potency in WT cells, as expected.
NK1 Knockout 753xPolypharmacology/Off-Target Effects. The minor shift in IC50 suggests that while Dasatinib might interact with NK1, its potent cytotoxic effect is largely driven by other targets present in the cell.

A significant rightward shift in the IC50 curve for the knockout cell line is the hallmark of on-target activity. A fold shift of >100x provides very high confidence.

Part 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While a knockout experiment validates the genetic dependency on a target, it doesn't directly prove that the compound physically binds to the target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Protein Analysis cluster_3 Phase 4: Data Analysis a Treat Intact Cells with Compound or Vehicle (DMSO) b Incubate to allow for Target Engagement a->b c Aliquot cell suspension b->c d Heat aliquots to a range of temperatures (e.g., 40-70°C) c->d e Control aliquot remains at room temp c->e f Lyse cells by freeze-thaw cycles g Separate soluble and precipitated protein fractions (centrifugation) f->g h Analyze soluble fraction by Western Blot for NK1 g->h i Quantify band intensities h->i j Plot % Soluble NK1 vs. Temperature i->j k Determine melting temperature (Tm) shift j->k

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture cells known to express NK1 to a high density.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with a high concentration (e.g., 10 µM) of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 42°C to 68°C in 2°C increments) for 3 minutes. Include a non-heated control.

    • Immediately cool the tubes on ice.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples.

    • Analyze the samples via SDS-PAGE and Western blot using a validated antibody for NK1.

Interpreting the Data: A Comparative Analysis

The output is a "melting curve" that shows the amount of soluble target protein remaining as a function of temperature. Ligand binding shifts this curve to the right.

Compound (at 10 µM)Target ProteinTm (Vehicle)Tm (Compound)ΔTm (°C)Interpretation
This compound NK1 52.1°C58.6°C+6.5°C Robust Target Engagement. A significant thermal shift confirms direct binding of the compound to NK1 in the complex cellular environment.
Dasatinib NK1 52.1°C53.5°C+1.4°C Weak/Moderate Engagement. The small shift suggests a weaker or more transient interaction with NK1 compared to its primary targets.
This compound Actin (Control) 75.0°C75.1°C+0.1°C High Specificity. No stabilization of a non-target control protein indicates specificity.

A thermal shift (ΔTm) of several degrees provides high-confidence evidence of direct physical interaction between the compound and the target protein inside the cell.

Synthesis and Conclusion

The combination of genetic knockout and biophysical target engagement provides a powerful, multi-pronged approach to validating the on-target activity of a novel compound.

  • CRISPR-Cas9 knockout answers the question: Is the target necessary for the compound's activity? Our hypothetical data for this compound showed a >200-fold loss in potency upon NK1 knockout, providing a definitive "yes."

  • CETSA answers the question: Does the compound physically bind to the target in a cell? The +6.5°C thermal shift provided strong evidence of direct engagement.

In contrast, the benchmark compound Dasatinib showed only a minor dependence on NK1 in the knockout experiment and a modest engagement in CETSA. This correctly reflects its known polypharmacology and demonstrates how these assays can differentiate between a highly specific, on-target inhibitor and a multi-targeted one.

By systematically applying these genetic and biophysical methods, researchers can build a robust data package to confirm the mechanism of action for their compounds, significantly de-risking their progression into later stages of drug development. This rigorous, evidence-based approach is fundamental to the principles of modern pharmacology and is essential for the successful translation of novel chemical matter into effective therapeutics.

References

  • Title: Genome-Scale CRISPR-Cas9 Knockout Screening in Human Cells Source: Science URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]

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